molecular formula C21H14N2O5S B2369905 methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate CAS No. 684232-11-9

methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2369905
CAS No.: 684232-11-9
M. Wt: 406.41
InChI Key: LBGAAWCZBZQRGU-UHFFFAOYSA-N
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Description

Methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a coumarin moiety fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the coumarin moiety, followed by the introduction of the thiazole ring through cyclization reactions. The final step often includes the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological studies.

    Medicine: Due to its bioactive nature, it is explored for potential therapeutic applications, including drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Compounds like 7-hydroxy-4-methylcoumarin share the coumarin core structure.

    Thiazole derivatives: Compounds such as 2-aminothiazole have a similar thiazole ring.

Uniqueness

Methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate is unique due to the combination of the coumarin and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties.

Properties

IUPAC Name

methyl 4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S/c1-27-19(25)13-8-6-12(7-9-13)18(24)23-21-22-16(11-29-21)15-10-14-4-2-3-5-17(14)28-20(15)26/h2-11H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGAAWCZBZQRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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